Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate
Description
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate (CAS: 133427-07-3) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chloromethyl group at position 2 and a methyl ester at position 6. Its molecular formula is C₁₀H₉ClN₂O₂ (molecular weight: 224.65 g/mol). This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for constructing bioactive molecules.
Synthesis: The compound is synthesized via cyclization reactions. For example, 3-bromo-5-chloropyridin-2-amine reacts with 1,3-dichloroacetone in refluxing ethanol to yield the 2-chloromethyl intermediate, followed by functionalization at position 8 . Alternative routes involve reducing methyl imidazo[1,2-a]pyridine-8-carboxylate with LiAlH₄ (LAH) to introduce the chloromethyl group, albeit with moderate yields (~40%) .
Properties
IUPAC Name |
methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)8-3-2-4-13-6-7(5-11)12-9(8)13/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPJKKRBWJCDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189558 | |
| Record name | Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-65-3 | |
| Record name | Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines, including Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One notable method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions, which provides a rapid and efficient route to the desired product .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often involves condensations between 2-aminopyridines and α-bromoketones/α-chloroketones, followed by functionalization of the core scaffold through metal-catalyzed coupling reactions . These processes typically employ solvents such as N,N-dimethylformamide, 1,2
Biological Activity
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core with a chloromethyl group at the 2-position and a carboxylate group at the 8-position. Its molecular formula is , with a molecular weight of approximately 224.64 g/mol. This unique substitution pattern enhances its reactivity and potential interactions with biological targets.
Pharmacological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Compounds in the imidazo[1,2-a]pyridine class have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). For instance, studies indicate that derivatives with similar structures demonstrate minimum inhibitory concentrations (MICs) ranging from to against Mtb H37Rv strains .
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Imidazo[1,2-a]pyridine derivatives have been linked to various cancer types due to their ability to modulate cell signaling pathways involved in tumor growth .
- Neuropharmacological Effects : Some derivatives act as antagonists of neuropeptide S receptors, influencing neurological pathways and potentially offering therapeutic avenues for neurological disorders .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes critical for bacterial survival, particularly in the case of Mtb. For example, it has been proposed that imidazo[1,2-a]pyridinecarboxamides target QcrB, which is essential for ATP synthesis in Mtb .
- Receptor Modulation : By binding to certain receptors, the compound can modulate signaling pathways associated with various biological functions, including inflammation and cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in substituents on the imidazo[1,2-a]pyridine scaffold significantly influence potency and selectivity. For instance, compounds with bulky lipophilic groups tend to exhibit enhanced activity against Mtb .
- Positioning of Functional Groups : The positioning of the chloromethyl and carboxylate groups is critical for maintaining biological activity. Modifications at these sites can lead to substantial changes in efficacy .
Case Studies
- Anti-Tuberculosis Activity : A series of studies have reported on the anti-tuberculosis activity of related imidazo[1,2-a]pyridine derivatives. For example, compounds derived from this scaffold were tested against both drug-sensitive and multidrug-resistant strains of Mtb, showing promising MIC values that suggest potential therapeutic applications .
- Cytotoxicity Assessments : In vitro assays conducted on VERO cell lines demonstrated that certain derivatives exhibited low cytotoxicity (IC50 > 128 μM), indicating a favorable therapeutic index for further development .
Scientific Research Applications
Chemical Synthesis and Building Block
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecular structures, particularly in the development of imidazo[1,2-a]pyridine derivatives. These derivatives are significant due to their diverse pharmacological properties and potential applications in drug discovery .
Antimicrobial Properties
Research indicates that compounds derived from imidazo[1,2-a]pyridine structures exhibit notable antimicrobial activities. For instance, specific derivatives have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) ranging from 0.05 to 1.5 μM . This highlights the potential of this compound as a precursor for developing new anti-tuberculosis agents.
Anticancer Potential
The compound is also being investigated for its anticancer properties. Studies have indicated that certain imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific cellular pathways and interactions with molecular targets such as enzymes and receptors involved in tumor growth .
Material Science Applications
Beyond biological applications, this compound is explored in material science for developing new materials with specific properties such as fluorescence and conductivity. Its unique chemical structure allows for modifications that can enhance the physical properties of materials used in electronics and photonics.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound derivatives:
- Study on Antituberculosis Activity : A series of imidazo[1,2-a]pyridine amide-cinnamamide hybrids demonstrated significant anti-Mtb activity. Compounds derived from this compound showed enhanced effectiveness against resistant strains compared to traditional treatments like isoniazid .
- Pharmacokinetic Studies : Preliminary studies on the pharmacokinetic properties of these compounds suggest favorable absorption and metabolism profiles, indicating their potential for further development into therapeutic agents .
Data Table: Summary of Biological Activities
| Activity Type | MIC Range (μM) | Remarks |
|---|---|---|
| Antimicrobial | 0.05 - 1.5 | Effective against MDR/XDR strains of TB |
| Anticancer | Variable | Inhibits proliferation in cancer cell lines |
| Pharmacokinetics | Favorable | Acceptable absorption and metabolism |
Comparison with Similar Compounds
Structural and Functional Group Variations
The imidazo[1,2-a]pyridine scaffold is highly modifiable. Key comparisons include:
a) Substituent Effects on Reactivity and Bioactivity
Methyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1121058-31-8):
- Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate: Substituents: Amino (position 8), bromo (position 6), ester (position 2).
2-(Chloromethyl)-imidazo[1,2-a]pyridine (CAS: 57892-76-9):
Key Insight: The methyl ester at position 8 in the target compound improves solubility compared to non-ester analogs, while the chloromethyl group at position 2 enhances electrophilicity for nucleophilic substitutions .
b) Halogenated Derivatives
- Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate (CAS: 1135283-37-2):
Comparison : The target compound’s chloromethyl group offers lower steric hindrance than bulkier halogens (e.g., iodine), enabling faster reaction kinetics in SN2 mechanisms.
Physical and Spectral Properties
Key Insight : The target compound’s purity (≥95%) makes it suitable for pharmaceutical applications, whereas tetrahydro derivatives exhibit lower purity (~55%) due to synthetic complexity .
Q & A
Q. What are the standard synthetic routes for Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate?
The synthesis typically involves multi-step pathways:
- Cyclization : Formation of the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridine derivatives with α-haloketones or α-bromoesters.
- Chloromethylation : Introduction of the chloromethyl group at the 2-position using reagents like chloromethyl methyl ether or SOCl₂ under controlled anhydrous conditions.
- Esterification : Methylation of the carboxylic acid precursor at the 8-position using methanol and acid catalysts (e.g., H₂SO₄) or diazomethane.
Critical parameters include reaction temperature (often 60–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization .
Q. What analytical techniques are used to characterize this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., chloromethyl at C2, methyl ester at C8).
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., C₁₀H₉ClN₂O₂, expected [M+H]⁺ = 225.0425).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester).
- X-ray Crystallography : Resolves 3D structure and confirms regiochemistry (if single crystals are obtainable) .
Q. What are common chemical reactions involving this compound?
- Nucleophilic Substitution : The chloromethyl group reacts with amines, thiols, or alkoxides to form derivatives (e.g., azides for click chemistry).
- Oxidation/Reduction : The ester group can be reduced to a primary alcohol (LiAlH₄) or hydrolyzed to a carboxylic acid (NaOH/H₂O).
- Cross-Coupling : Suzuki-Miyaura coupling at halogenated positions (if present) using Pd catalysts .
Advanced Research Questions
Q. How do structural modifications influence its biological activity?
- Chloromethyl Group : Enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzymes). Compare with bromo or trifluoromethyl analogs ().
- Methyl Ester : Improves membrane permeability; hydrolysis in vivo generates active carboxylic acid metabolites.
- Imidazo[1,2-a]pyridine Core : Facilitates π-π stacking with aromatic residues in protein binding pockets. SAR studies suggest halogenation at C8 increases antimicrobial potency .
Q. How can researchers resolve contradictions in biological assay data?
- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting activity (e.g., unreacted precursors).
- Assay Optimization : Test under varied conditions (pH, temperature) to identify false negatives/positives.
- Comparative Studies : Benchmark against structurally similar compounds (e.g., ethyl esters or brominated analogs) to isolate substituent effects .
Q. What strategies are effective for designing derivatives with improved pharmacokinetics?
- Bioisosteric Replacement : Substitute chloromethyl with azide or cyanomethyl groups to reduce toxicity while retaining reactivity.
- Prodrug Design : Convert the methyl ester to a pivaloyloxymethyl ester for enhanced oral bioavailability.
- Fluorine Incorporation : Introduce CF₃ groups to improve metabolic stability and target affinity .
Q. What are the stability considerations for this compound under experimental conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
